molecular formula C15H16N2O3S B5749601 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide

4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide

Cat. No. B5749601
M. Wt: 304.4 g/mol
InChI Key: YZODYYAVDPIRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as MMSB or N-(2-m-tolylamino-4-methylbenzenesulfonyl)-3-(4-methylbenzamido)benzamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of effects on various biological systems, making it a valuable tool for researchers in fields such as pharmacology, biochemistry, and physiology.

Mechanism of Action

4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide acts as an inhibitor of several enzymes, including carbonic anhydrase and proteases. It has also been found to modulate the activity of ion channels, including voltage-gated sodium channels and potassium channels. The exact mechanism of action of 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide on these targets is not yet fully understood and requires further investigation.
Biochemical and Physiological Effects:
4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of ion channels. Additionally, 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is its ability to selectively modulate the activity of specific proteins and enzymes, making it a valuable tool for investigating the underlying mechanisms of various biological processes. However, one limitation of 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is its potential toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are several future directions for research on 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes and ion channels. Additionally, the potential applications of 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide in the treatment of neurodegenerative diseases and cancer warrant further investigation. Finally, the development of new synthetic methods for 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide and related compounds may allow for the production of more diverse and potent analogs.

Synthesis Methods

The synthesis of 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-methyl aniline to form the corresponding amide. This is followed by sulfonation with chlorosulfonic acid and subsequent reaction with ammonia to form the final product.

Scientific Research Applications

4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been used in a variety of scientific research applications, including studies on the effects of drugs on the cardiovascular system, the role of ion channels in neuronal signaling, and the mechanisms of action of various enzymes. Its ability to modulate the activity of specific proteins and enzymes has made it a valuable tool for investigating the underlying mechanisms of various biological processes.

properties

IUPAC Name

4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-5-3-4-6-13(10)17-21(19,20)14-9-12(15(16)18)8-7-11(14)2/h3-9,17H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZODYYAVDPIRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.